![molecular formula C13H13ClN2O2S B2885088 Ethyl 2-[(2-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate CAS No. 440107-93-7](/img/structure/B2885088.png)
Ethyl 2-[(2-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminothiazoles are a significant class of organic medicinal compounds utilized as starting material for the synthesis of a diverse range of heterocyclic analogues . They have several biological activities, allowing them to act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent, among other things .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like 1H-NMR and IR spectroscopies . These techniques were used in the synthesis process of ketamine, a related compound .Chemical Reactions Analysis
2-Aminothiazoles can undergo various chemical reactions. For example, the multi-component reaction of a 2-aminothiazole with substituted benzaldehydes and thiourea produced pyrimidine scaffolds .Aplicaciones Científicas De Investigación
Synthesis and Modification
Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives have been synthesized and modified through various chemical processes. For instance, the facile ring closure of 5-amino-2-(ethylthio)thiazole-4-carboxamide to afford 2-ethylthiothiazolo[5,4-d]pyrimidin-7(6H)-one demonstrates the compound's versatility in creating molluscicidal properties against snails, indicating its potential in addressing schistosomiasis transmission (El-bayouki & Basyouni, 1988). Further modifications have been explored to understand structure-activity relationships, as seen in the antimicrobial studies against various strains of bacteria and fungi, showcasing the compound's broad application in creating derivatives with significant biological activities (Desai, Bhatt, & Joshi, 2019).
Applications in Antimicrobial and Anticancer Research
The compound and its derivatives have demonstrated potential antimicrobial and anticancer activities. Novel pyrazole derivatives synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate showed promising results in in vitro studies for both antimicrobial and anticancer activities, highlighting the compound's capacity as a backbone for developing therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016). Such studies are critical for expanding the compound's utility beyond traditional applications and into the realm of medical research, specifically targeting drug-resistant pathogens and cancer cells.
Crystallographic Studies and Structural Analysis
Crystallographic studies of Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate and similar compounds have provided deep insights into their molecular structures, aiding in the understanding of their biological activities. The analysis of hydrogen-bonded supramolecular structures, for example, helps elucidate the compound's interactions at the molecular level, which is crucial for designing drugs with targeted actions (Lynch & McClennaghan, 2004).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 2-(2-chloroanilino)-4-methyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c1-3-18-12(17)11-8(2)15-13(19-11)16-10-7-5-4-6-9(10)14/h4-7H,3H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYRBTJQLYDKSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

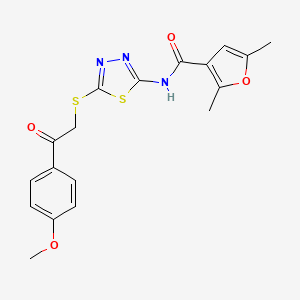
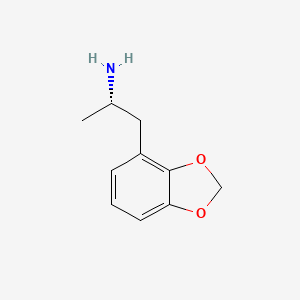
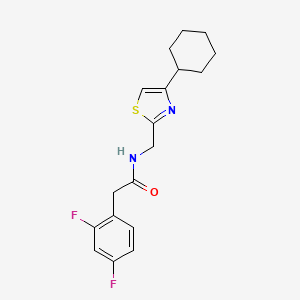

![[(2,5-Dimethylphenyl)sulfonyl][4-(piperidylsulfonyl)phenyl]amine](/img/structure/B2885012.png)

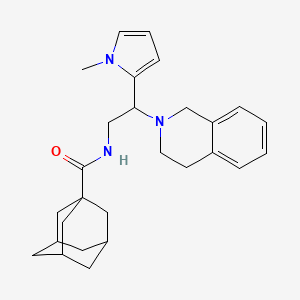
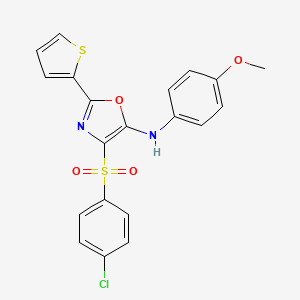
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2885021.png)
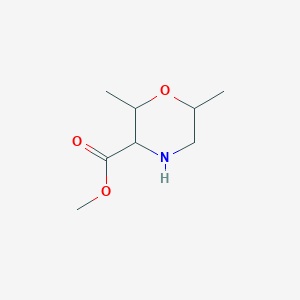
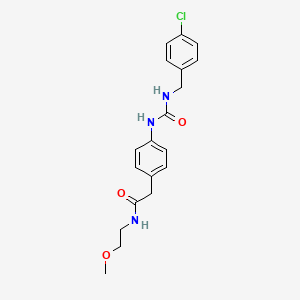
![Ethyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/no-structure.png)

